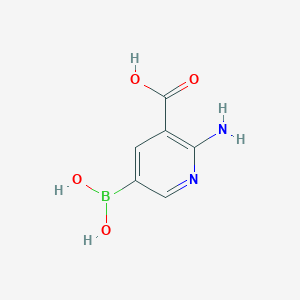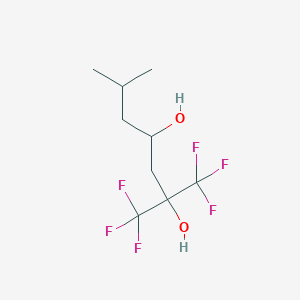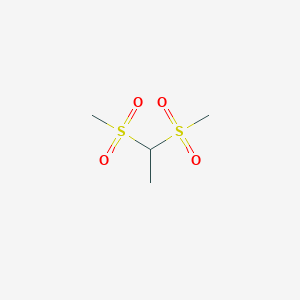
1,1-Bis(methylsulfonyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(methylsulfonyl)ethane: is an organic compound with the molecular formula C4H10O4S2 . It is a sulfone derivative, characterized by the presence of two methylsulfonyl groups attached to the same carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(methylsulfonyl)ethane can be synthesized through the reaction of ethane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(methylsulfonyl)ethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
1,1-Bis(methylsulfonyl)ethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfone compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(methylsulfonyl)ethane involves its interaction with various molecular targets and pathways. The compound’s sulfone groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biomolecules, contributing to its biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
1,2-Bis(methylsulfonyl)ethane: This compound has a similar structure but with the sulfone groups attached to different carbon atoms.
Bis(phenylsulfonyl)methane: Another sulfone derivative with phenyl groups instead of methyl groups.
Uniqueness: 1,1-Bis(methylsulfonyl)ethane is unique due to the specific arrangement of its sulfone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other sulfone compounds may not be suitable.
Propriétés
Numéro CAS |
38564-69-1 |
|---|---|
Formule moléculaire |
C4H10O4S2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
1,1-bis(methylsulfonyl)ethane |
InChI |
InChI=1S/C4H10O4S2/c1-4(9(2,5)6)10(3,7)8/h4H,1-3H3 |
Clé InChI |
LLGSMJDXJRKMFD-UHFFFAOYSA-N |
SMILES canonique |
CC(S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



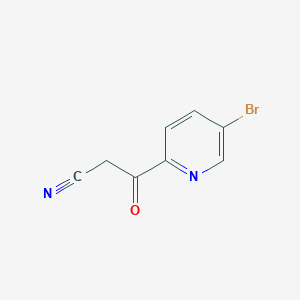
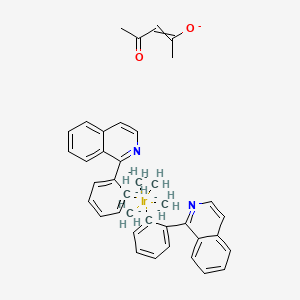


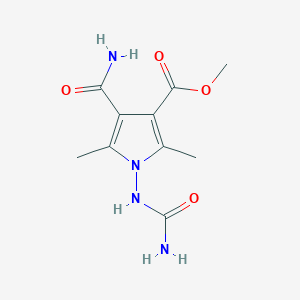



![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

